N-(2-cyanophenyl)thiourea
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Overview
Description
N-(2-cyanophenyl)thiourea is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinazolin-4-yl-Thioureas
A study by Fathalla et al. (2001) demonstrated the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through an intramolecular cycloaddition reaction. These compounds were initially prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, indicating the role of N-(2-cyanophenyl)thiourea in synthesizing complex organic compounds (Fathalla et al., 2001).
Green Synthesis of Thiourea Derivatives
Kumavat et al. (2013) highlighted the importance of thioureas in medicinal chemistry, citing their wide range of biological activities. The research proposed a green synthesis approach for 1, 3-disubstituted thiourea derivatives, utilizing primary amines and CS2 in water without any catalyst. This study underscores the environmentally friendly methodologies in synthesizing thiourea derivatives, including this compound (Kumavat et al., 2013).
Synthesis of N-Benzoyl and N-(4-nitrobenzoyl)-N'-4-cyanophenyl Thioureas
Aydın (2018) reported on the synthesis of two specific compounds using this compound. The study involved the synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and N-(4-nitrobenzoyl)-N’-4-cyanophenyl thiourea, highlighting the versatility of this compound in synthesizing various thiourea derivatives (Aydın, 2018).
Application in Solar Cells
Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including 2-cyanoacrylic acid as an acceptor. These compounds exhibited high photovoltaic performance, demonstrating the application of thiourea derivatives in renewable energy technologies (Wu et al., 2013).
Biological Activities and Structural Studies
Research by Saeed et al. (2011) and Tahir et al. (2015) involved the structural and biological activity studies of thiourea derivatives. These studies provide insights into the potential applications of this compound in various biological and medicinal contexts, such as antimicrobial and antifungal activities (Saeed et al., 2011), (Tahir et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiourea derivatives, a class to which n-(2-cyanophenyl)thiourea belongs, have been known to interact with various biological targets due to their diverse biological applications .
Mode of Action
Thiourea derivatives are known for their diverse biological applications, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiourea derivatives have been associated with various biological applications, indicating that they may influence multiple biochemical pathways .
Pharmacokinetics
It is known that thiourea derivatives exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
Thiourea derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The environment can play a significant role in the effectiveness of many chemical compounds, including thiourea derivatives .
Properties
IUPAC Name |
(2-cyanophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKLQFHXYCVOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.